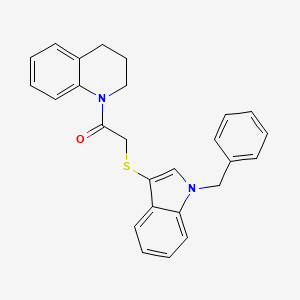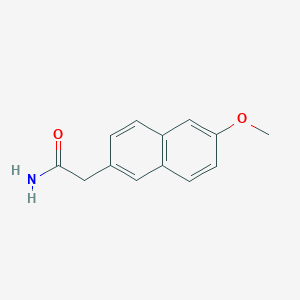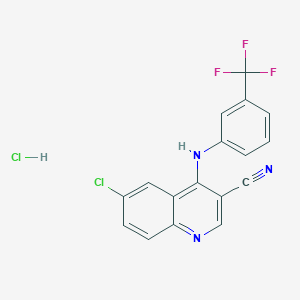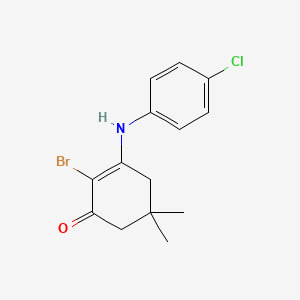
2-(1-benzylindol-3-yl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzylindol-3-yl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as BQS, is a novel compound that has attracted the attention of scientists due to its potential therapeutic applications. BQS belongs to the class of indole-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Antituberculosis and Cytotoxicity Studies
Compounds structurally related have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Among these compounds, specific derivatives showed significant activity against tuberculosis with minimal cytotoxic effects against mouse fibroblasts, indicating their potential as antituberculosis agents with low toxicity to healthy cells (Selvam et al., 2011).
Antibacterial and Antifungal Activity
Novel analogs synthesized from related compounds have demonstrated significant antibacterial and antifungal activity, suggesting their usefulness in developing new antimicrobial agents. These compounds have been characterized and their antimicrobial potency has been assessed through various assays (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Synthesis of Heterocyclic Compounds
The chemical structure of interest is associated with the synthesis of heterocyclic compounds, particularly quinoline derivatives. These synthetic pathways offer potential applications in the creation of complex molecules for pharmaceutical research and development (Hansrudolf Walter, 1994).
Enzymatic Activity Enhancement
Research has also explored the synthesis of novel quinoline derivatives as enzymatic enhancers. These studies aim to identify compounds that can significantly increase the activity of enzymes, such as α-amylase, which has applications in both medical and industrial biotechnology (M. Abass, 2007).
Catalytic Behavior in Polymerization
Related chemical frameworks have been utilized in the synthesis and characterization of metal complexes, which show promising catalytic activities towards ethylene reactivity. This research indicates the potential of such compounds in industrial polymer production and catalysis (Wen‐Hua Sun et al., 2007).
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c29-26(28-16-8-12-21-11-4-6-14-23(21)28)19-30-25-18-27(17-20-9-2-1-3-10-20)24-15-7-5-13-22(24)25/h1-7,9-11,13-15,18H,8,12,16-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIYKVCEBPFALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2819046.png)
![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)


![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819062.png)
![3-(3,4-Dimethylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)
![6-(3-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2819064.png)
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2819065.png)
